ethyl (2Z)-2-(3-chlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Ethyl (2Z)-2-(3-chlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C24H21ClN2O4S and its molecular weight is 469.0 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (2Z)-2-(3-chlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, including antibacterial and anticancer activities.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes:
- Biginelli Condensation : The initial step involves the reaction of an appropriate aldehyde (e.g., 3-chlorobenzaldehyde) with thiourea and acetoacetic ether under reflux conditions.
- Formation of Thiazolo[3,2-a]pyrimidine : The resulting intermediate undergoes further reactions with ethyl chloroacetate to yield the thiazolo-pyrimidine structure.
- Final Modifications : The final product is obtained through additional reactions involving salicylic aldehydes and sodium hydroxide in ethanol.
The overall yield and purity of the compound can vary based on the specific reaction conditions employed.
Characterization
Characterization techniques such as NMR spectroscopy, IR spectroscopy, and MALDI-TOF mass spectrometry are used to confirm the structure of the synthesized compound. For instance, the NMR spectrum typically shows distinct signals corresponding to the various protons in the molecule, affirming its complex structure.
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. Studies have shown that derivatives containing electron-withdrawing groups on phenyl rings enhance antibacterial activity against various bacterial strains.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 0.91 μM |
Compound B | Staphylococcus aureus | 50 μg/mL |
Ethyl derivative | Mycobacterium smegmatis | 50 μg/mL |
Anticancer Activity
The thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for anticancer properties. In vitro studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A notable study reported that certain derivatives showed potent activity against cancer cell lines with IC50 values lower than those of standard chemotherapeutics.
Case Studies
- Antibacterial Evaluation : A study investigated the antibacterial efficacy of thiazolo derivatives against Mycobacterium smegmatis. The compound exhibited a promising MIC value comparable to established antibiotics like Rifampicin.
- Anticancer Screening : In a series of assays against human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated significant cytotoxic effects with IC50 values indicating strong potential for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the Phenyl Ring : Electron-withdrawing groups enhance activity.
- Alkyl Chain Length : Modifications in chain length can affect solubility and permeability.
Properties
Molecular Formula |
C24H21ClN2O4S |
---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(3-chlorophenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H21ClN2O4S/c1-4-31-23(29)20-14(2)26-24-27(21(20)17-10-5-6-11-18(17)30-3)22(28)19(32-24)13-15-8-7-9-16(25)12-15/h5-13,21H,4H2,1-3H3/b19-13- |
InChI Key |
MBTPKFDDXRBNIF-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=CC(=CC=C4)Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC(=CC=C4)Cl)S2)C |
Origin of Product |
United States |
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